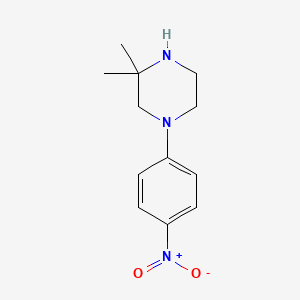

3,3-Dimethyl-1-(4-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2)9-14(8-7-13-12)10-3-5-11(6-4-10)15(16)17/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMAJBKCYYJNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 3,3 Dimethyl 1 4 Nitrophenyl Piperazine and Analogues

Advanced Synthetic Strategies for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

Flow Chemistry Applications in 3,3-Dimethyl-1-(4-nitrophenyl)piperazine Synthesis

The synthesis of piperazine (B1678402) derivatives, including 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, is increasingly benefiting from the adoption of flow chemistry. This technology utilizes continuous streams of reactants passed through a reactor, offering significant advantages over traditional batch processing. Key benefits include enhanced safety, improved reaction control, and greater scalability. nih.gov For the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), flow chemistry allows for precise management of reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. nih.gov

While a specific, documented flow synthesis for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine is not extensively detailed in the available literature, the principles can be applied from established flow syntheses of similar compounds like cyclizine, cinnarizine, and flibanserin. nih.gov A potential flow process would likely involve the continuous N-arylation of 2,2-dimethylpiperazine (B1315816) with 1-fluoro-4-nitrobenzene. This reaction, often challenging in batch due to exothermicity and potential side reactions, can be precisely controlled in a microreactor or a packed-bed reactor. The small reactor volume inherent to flow systems minimizes the accumulation of hazardous intermediates and allows for rapid heat dissipation, making the process inherently safer. nih.gov Furthermore, integrating in-line purification and analysis tools can create a fully automated, multi-step synthesis, significantly reducing production time and manual intervention. allfordrugs.com

Derivatization and Functionalization Strategies of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

Modification of the Nitrophenyl Moiety and Introduction of Orthogonal Functional Groups

The 4-nitrophenyl group of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine is a versatile handle for chemical modification. A primary strategy involves the reduction of the nitro group to an amine. This transformation opens up a vast chemical space for further derivatization, allowing the introduction of new functional groups through acylation, alkylation, or sulfonylation reactions. The resulting aniline (B41778) derivative is a key intermediate for building more complex molecules.

Another strategy is to modify the starting aryl halide before its reaction with the piperazine core. For instance, using substituted 4-fluoronitrobenzene derivatives allows for the introduction of various functional groups onto the phenyl ring. nih.gov This approach enables the synthesis of analogues with altered electronic properties or additional points for chemical ligation. For example, demethylation of a methoxy (B1213986) group on the phenyl ring to a hydroxyl group is a common strategy to produce key intermediates for antifungal agents. core.ac.uk

The table below illustrates common modifications on the nitrophenyl moiety of related 1-(4-nitrophenyl)piperazine (B103982) scaffolds.

| Starting Material Moiety | Reagent/Condition | Modified Moiety | Purpose of Modification |

| 4-Nitrophenyl | H₂, Pd/C or SnCl₂ | 4-Aminophenyl | Introduce a reactive amine for further functionalization |

| 4-Methoxyphenyl | HBr, Acetic Anhydride | 4-Hydroxyphenyl | Create key intermediates for pharmacologically active compounds core.ac.uk |

| 4-Fluoronitrobenzene | Various substituted nucleophiles | Substituted 4-Nitrophenyl | Introduce diverse functionality prior to piperazine coupling nih.gov |

Substitution and Remote Functionalization on the Piperazine Ring

While N-functionalization of piperazines is straightforward, direct C-H functionalization of the piperazine ring presents a significant synthetic challenge. nih.gov The presence of two nitrogen atoms can complicate reactions and deactivate the adjacent C-H bonds compared to simpler cyclic amines like piperidine. nih.gov However, modern synthetic methods are beginning to overcome these hurdles.

One of the most promising approaches is photoredox catalysis. This method uses light-absorbing catalysts to generate highly reactive radical intermediates under mild conditions. For N-aryl piperazines, it has been shown that iridium-based photocatalysts can facilitate the coupling of the α-carbon with various partners, including vinyl sulfones and heteroaryl chlorides, achieving α-vinylation and α-arylation, respectively. nih.gov

Another strategy involves α-lithiation followed by trapping with an electrophile. This requires careful selection of the N-protecting groups to direct the deprotonation to the desired carbon atom and to prevent side reactions. Although more established for piperidines and pyrrolidines, applying this method to piperazines is an active area of research. nih.gov These advanced methods provide a direct route to installing substituents on the carbon backbone of the piperazine ring, offering access to novel analogues with unique three-dimensional structures that would be difficult to synthesize via traditional multi-step sequences. nih.gov

The table below summarizes modern approaches to piperazine ring functionalization.

| Strategy | Catalyst/Reagent | Type of Functionalization | Example Product Class |

| Photoredox Catalysis | Ir(ppy)₃ | α-Arylation, α-Vinylation | α-Substituted Piperazines nih.gov |

| α-Lithiation | Strong base (e.g., s-BuLi), Electrophile | α-Alkylation, α-Silylation | C2-Functionalized Piperazines |

| [3+3] Dimerization | N/A | Piperazine Ring Synthesis | Highly Substituted Piperazines nih.gov |

| Pd-catalyzed Allylic Alkylation | Palladium catalyst | Enantioselective Piperazine Synthesis | Chiral Piperazines and Piperazin-2-ones nih.gov |

Design and Synthesis of Labeled Analogues for Mechanistic Studies

To investigate the biological mechanisms of action, metabolism, or binding interactions of piperazine-containing compounds, isotopically or fluorescently labeled analogues are invaluable tools. The synthesis of such probes requires strategic placement of the label without significantly altering the compound's physicochemical properties or biological activity.

Isotopic Labeling: Introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is a common strategy. For 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, ¹³C labels could be incorporated into the piperazine ring by starting the synthesis with a ¹³C-labeled precursor. For example, labeled diethanolamine (B148213) could be used to construct the piperazine core. Alternatively, the nitrophenyl moiety could be labeled using a commercially available ¹³C- or ¹⁴C-labeled nitrobenzene (B124822) derivative. These labeled compounds are essential for nuclear magnetic resonance (NMR) studies and for use as internal standards in mass spectrometry-based quantitative assays. nih.gov

Fluorescence Labeling: For visualization in biological systems using techniques like fluorescence microscopy, a fluorescent tag can be attached. This is typically achieved by modifying a functional group on the parent molecule. For instance, if an analogue with a reactive handle (e.g., an amino or carboxylic acid group) is available, it can be coupled with a fluorescent dye like fluorescein (B123965) or coumarin (B35378). The design often includes a linker or spacer arm to minimize steric hindrance and prevent the bulky dye from interfering with the molecule's biological target binding. nih.gov The synthesis of fluorescence-labeled TAK779, a CCR5 antagonist, provides a relevant example of this approach, where a coumarin dye was conjugated to the core structure to study its cellular localization. nih.gov

Computational and Theoretical Investigations of 3,3 Dimethyl 1 4 Nitrophenyl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting molecular properties and behavior. For molecules like 3,3-dimethyl-1-(4-nitrophenyl)piperazine, these methods offer insights into the distribution of electrons and energy levels that govern its chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. epstem.net Studies on related piperazine (B1678402) and nitrophenyl-containing compounds typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

A DFT study of 3,3-dimethyl-1-(4-nitrophenyl)piperazine would begin with geometry optimization to find the lowest energy structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its vibrational spectra (e.g., IR and Raman), which can be compared with experimental results. epstem.netresearchgate.net For instance, in a related compound, N-(4-nitrophenyl) maleimide, DFT calculations accurately predicted the N-O stretching vibration at 1516 cm⁻¹, close to the experimental value of 1508 cm⁻¹.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests a molecule is more reactive. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). For a series of pyrazole (B372694) derivatives, DFT calculations have been used to determine these properties, revealing how different substituents influence the molecule's electrophilic or nucleophilic nature. nih.gov An analysis of 3,3-dimethyl-1-(4-nitrophenyl)piperazine would likely show the HOMO density located on the piperazine and phenyl rings, while the LUMO density would be concentrated on the electron-withdrawing nitro group.

Table 1: Representative FMO Data and Reactivity Descriptors for a Related Compound (Note: Data shown is for illustrative purposes based on calculations for similar structures, as specific values for the title compound are not available in the provided sources.)

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -2.0 to -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.5 to 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The map displays regions of different electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For 3,3-dimethyl-1-(4-nitrophenyl)piperazine, these areas would be concentrated around the oxygen atoms of the nitro group.

Blue Regions: Indicate positive electrostatic potential, are electron-poor, and represent sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the piperazine ring.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 3,3-dimethyl-1-(4-nitrophenyl)piperazine are critical to its properties. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

The piperazine ring is known to adopt a stable chair conformation. nih.gov For substituted piperazines like 3,3-dimethyl-1-(4-nitrophenyl)piperazine, the key conformational question revolves around the orientation of the substituents on the ring, specifically whether they occupy axial or equatorial positions.

In crystallographic studies of various salts of the closely related 1-(4-nitrophenyl)piperazine (B103982), the piperazine ring consistently adopts a chair conformation. nih.gov The 4-nitrophenyl group has been observed in both equatorial and axial positions, although the equatorial position is generally more common. nih.govnih.gov The axial orientation is considered relatively rare. nih.govnih.gov The specific conformation can be influenced by crystal packing forces and the nature of the counter-ion in the crystal lattice. nih.gov The gem-dimethyl substitution at the C3 position of the piperazine ring in the title compound would introduce significant steric hindrance, likely influencing the preferred conformation of the entire molecule.

Table 2: Conformational Data of the 4-Nitrophenyl Group in Related Piperazine Salts

| Compound | Substituent Position | Dihedral Angle (Piperazine/Phenyl) | Reference |

| 4-(4-nitrophenyl)piperazin-1-ium salicylate | Equatorial | 36.83° | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate | Equatorial | Not specified | nih.gov |

| Bis[4-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) | Axial | Not specified | nih.gov |

| 4-(4-nitrophenyl)piperazinium 3,5-dinitrobenzoate | Axial | 62.4° | nih.gov |

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. While direct experimental or simulation data on the solvent effects for 3,3-dimethyl-1-(4-nitrophenyl)piperazine is not detailed in the provided search results, computational methods can model these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the presence of a solvent. cuny.edu These models can predict how solvents of varying polarity might stabilize or destabilize different conformers. For a molecule with a significant dipole moment, a polar solvent would likely stabilize the conformer with the largest dipole moment. The equilibrium between the axial and equatorial conformers of the nitrophenyl group could therefore shift depending on the solvent environment. Molecular dynamics simulations could provide a more explicit understanding by modeling the dynamic interactions between the solute and individual solvent molecules over time, offering a more detailed picture of the conformational landscape in solution.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design, allowing researchers to predict the binding affinity and mode of action of a ligand, such as 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, with a protein of interest.

Identification of Putative Binding Pockets in Model Biological Macromolecules

The initial step in molecular docking involves the identification of potential binding sites, or pockets, on the surface of a biological macromolecule. These pockets are typically hydrophobic cavities with specific geometric and chemical properties that can accommodate a ligand. For a novel compound like 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, a range of potential protein targets would be selected based on the structural similarity of the compound to known biologically active molecules.

Computational algorithms are employed to scan the protein's surface for these druggable pockets. These algorithms analyze the protein's three-dimensional structure, often obtained from crystallographic data in the Protein Data Bank (PDB), to identify regions with appropriate size, shape, and electrostatic potential to bind a ligand.

Table 1: Hypothetical Putative Binding Pockets for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine in Various Protein Classes

| Protein Target Class | Example PDB ID | Key Pocket Characteristics | Potential for Interaction |

| Kinases | 3L0B (mTOR) | ATP-binding cleft, often featuring a hydrophobic region and key hydrogen bond donors/acceptors. | The nitrophenyl group could form pi-stacking interactions, while the piperazine nitrogen could act as a hydrogen bond acceptor. |

| G-protein-coupled receptors (GPCRs) | 4LDE (Histamine H1 Receptor) | Transmembrane helical bundle forming a deep binding cavity. | The dimethylpiperazine moiety could fit within the hydrophobic core, with the nitrophenyl group extending towards the extracellular loops. |

| Nuclear Receptors | 2AX6 (Androgen Receptor) | Ligand-binding domain with a predominantly hydrophobic pocket. | The entire molecule could be accommodated, with the gem-dimethyl group potentially enhancing van der Waals contacts. |

| Enzymes (e.g., Cyclooxygenases) | 5KIR (COX-2) | A hydrophobic channel leading to the active site. | The elongated structure of the compound could fit within the channel, with the nitro group potentially interacting with polar residues. |

Interaction Profiling with Model Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Domains, DNA/RNA Structures)

Once putative binding pockets are identified, molecular docking simulations are performed to predict the binding mode and affinity of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine. The docking software samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the free energy of binding.

The interaction profile reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic nitrophenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Table 2: Hypothetical Interaction Profile of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine with a Model Kinase Active Site (e.g., mTOR)

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Valine | Hydrophobic | 3,3-dimethyl groups |

| Leucine | Hydrophobic | Piperazine ring |

| Tryptophan | Pi-Pi Stacking | 4-nitrophenyl ring |

| Lysine | Hydrogen Bond | Nitro group (oxygen) |

| Aspartate | Hydrogen Bond | Piperazine ring (nitrogen) |

While less commonly explored for piperazine derivatives, interactions with nucleic acids (DNA/RNA) are also possible. The planar nitrophenyl ring could potentially intercalate between base pairs of a DNA duplex, or the positively charged piperazine ring (if protonated) could interact with the negatively charged phosphate (B84403) backbone.

In Silico Prediction of General Bioavailability and Interaction Profiles for Research Design

In silico tools are invaluable for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity (T). These predictions help in prioritizing compounds for further experimental investigation.

Topological Descriptors and Cheminformatics Analysis for Analog Design

Cheminformatics utilizes computational methods to analyze chemical data. For 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, various topological descriptors can be calculated to quantify its physicochemical properties. These descriptors include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area (PSA). These values can be used to predict the compound's "drug-likeness" based on established rules like Lipinski's Rule of Five.

By analyzing these descriptors, medicinal chemists can design analogs of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine with improved properties. For example, modifying substituents on the phenyl ring or altering the substitution pattern on the piperazine ring can fine-tune the compound's lipophilicity and polarity, potentially improving its absorption and distribution characteristics.

Table 3: Calculated Physicochemical Properties and Drug-Likeness Assessment for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

| Property | Calculated Value (Predicted) | Lipinski's Rule of Five Compliance |

| Molecular Weight | 249.30 g/mol | Yes (< 500) |

| LogP | 2.8 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

| Polar Surface Area (PSA) | 58.1 Ų | N/A |

Predictive Models for Receptor Occupancy and Ligand Efficiency

Predictive models can be developed to estimate the receptor occupancy (RO) and ligand efficiency (LE) of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine. Receptor occupancy refers to the fraction of a particular receptor that is bound by a ligand at a given concentration. It is a critical parameter for understanding the pharmacological effect of a drug. nih.gov Predictive models for RO often integrate pharmacokinetic data with the ligand's binding affinity (Ki). nih.gov

Ligand efficiency is a metric used to assess the "quality" of a compound by relating its binding affinity to its size (typically the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher ligand efficiency indicates that the compound achieves its binding affinity with a more compact structure, which is often a desirable trait in drug discovery.

Table 4: Hypothetical Predictive Data for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

| Parameter | Predicted Value | Significance in Research Design |

| Predicted Binding Affinity (Ki) for a model receptor | 150 nM | Provides an estimate of the compound's potency. |

| Predicted Receptor Occupancy at 100 nM | 40% | Helps in designing experiments by predicting the concentration needed to achieve a significant biological effect. |

| Ligand Efficiency (LE) | 0.35 kcal/mol/heavy atom | Guides lead optimization by indicating how efficiently the compound's atoms contribute to binding. |

These in silico predictions, while not a substitute for experimental validation, are crucial for guiding the early stages of drug discovery and for designing more focused and efficient laboratory studies.

Structure Activity Relationship Sar and Structural Analogue Studies of 3,3 Dimethyl 1 4 Nitrophenyl Piperazine

Design Principles for Systematic SAR Exploration of Piperazine (B1678402) Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence in biologically active compounds stems from a combination of favorable structural and physicochemical properties. The piperazine core, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, offers a flexible yet conformationally constrained framework, making it an excellent starting point for developing new therapeutic agents. nih.govresearchgate.net

Key design principles for the systematic SAR exploration of piperazine scaffolds include:

Dual-Vector Modification : The two nitrogen atoms of the piperazine ring provide two distinct vectors for chemical modification. nih.gov This allows for the independent introduction of various functional groups to probe interactions with different regions of a biological target, facilitating the optimization of potency and selectivity.

Modulation of Physicochemical Properties : The basicity of the nitrogen atoms (pKa) can be fine-tuned through substitution, which is crucial for improving pharmacokinetic properties like water solubility and bioavailability. nih.gov This inherent "tunability" is a significant advantage in drug design.

Scaffold Hopping and Decoration : The piperazine moiety can be used to link different pharmacophores or can be "decorated" with various substituents to explore the chemical space around a core structure. mdpi.com This approach is used to identify novel derivatives with enhanced activity or improved properties. mdpi.com

Bioisosteric Replacement : In SAR studies, the piperazine ring can be systematically replaced with other cyclic structures, such as morpholine (B109124) or piperidine, to determine the importance of the nitrogen atoms for the observed biological activity. nih.gov Often, replacing the piperazine ring leads to a notable decrease in activity, highlighting its critical role in molecular recognition. nih.gov

The structural versatility of the piperazine nucleus allows for its incorporation into a wide array of molecules targeting diverse biological systems, from enzymes to receptors. researchgate.netresearchgate.net

Systematic Substituent Effects and Their Impact on Molecular Interactions

The biological activity of 1-arylpiperazine derivatives is highly sensitive to the nature and position of substituents on both the aromatic and piperazine rings. These modifications directly influence noncovalent interactions such as hydrogen bonding, cation-π, and π-π stacking, which are fundamental to ligand-receptor binding. nih.govrsc.org

Influence of Substituents on the Nitrophenyl Ring

The 4-nitrophenyl group of 3,3-dimethyl-1-(4-nitrophenyl)piperazine is a critical determinant of its activity profile. The nitro group is a strong electron-withdrawing group, significantly affecting the electron density of the aromatic ring.

Electronic Effects : The interaction of a cation with the face of an aromatic ring is highly sensitive to π-electron density. nih.gov Electron-donating groups on the phenyl ring generally enhance cation-π interactions, leading to stronger binding, while electron-withdrawing groups can weaken these interactions or even cause repulsion. nih.gov However, in some contexts, electron-withdrawing groups like the nitro moiety can participate in beneficial hydrogen-bonding interactions that improve inhibitory activity. nih.gov

Ring Replacement and Bioisosteres : Replacing the nitrophenyl ring with other aromatic or heteroaromatic systems can dramatically alter activity. In a study of nitrophenylpiperazine derivatives as tyrosinase inhibitors, replacing the phenyl ring with an indole (B1671886) or pyridine (B92270) moiety significantly enhanced the compound's potency. nih.gov This suggests that factors beyond simple electronics, such as the ability to form specific hydrogen bonds or improved geometric fit within the active site, are crucial.

Lipophilicity and Permeability : The introduction of halogen substituents onto the phenyl ring is a common strategy to increase a compound's lipophilicity. nih.gov This can improve its ability to permeate cell membranes and reach its target. Studies have shown that introducing chloro- or fluoro-substituents on the piperazine-linked benzene (B151609) ring can enhance anti-tumor activity. nih.gov

The following table summarizes the observed effects of various substituents on the phenyl ring of phenylpiperazine analogues from different research studies.

| Substituent/Modification | Position | Observed Effect on Activity | Potential Rationale | Reference(s) |

| Indole or Pyridine Moiety | Replaces Phenyl Ring | Significant Improvement | Enhanced fit and interactions in enzyme active site | nih.gov |

| Electron-Donating Groups | Varies | Stronger Attractive Interaction | Increased π-electron density enhances cation-π interactions | nih.gov |

| Electron-Withdrawing Groups | Varies | Weaker or Repulsive Interaction | Decreased π-electron density weakens cation-π interactions | nih.gov |

| Fluoro- or Chloro- | Varies | Enhanced Activity | Increased lipophilicity and cell permeability | nih.govnih.gov |

| Cyano Group (electron-deficient) | para | Inactive | Suggests a preference for electron-rich aromatics | dndi.org |

| Dimethoxy Group (electron-rich) | di-methoxy | Moderately Active | Favorable electronics for binding | dndi.org |

Effects of Modifications at the Piperazine Ring and Dimethyl Group

Modifications to the piperazine ring and its substituents, such as the gem-dimethyl groups at the C-3 position, are critical for fine-tuning biological activity.

Piperazine Ring Substitutions : The N-4 nitrogen of the piperazine ring is a common site for modification. In a study on acaricidal phenylpiperazines, a variety of substituents on this nitrogen, including simple alkyl groups like methyl, resulted in potent activity. researchgate.net This highlights the tolerance of this position for substitution to modulate pharmacokinetics and pharmacodynamics.

Importance of the Piperazine Core : The integrity of the piperazine ring itself is often crucial. For instance, replacing the piperazine ring with a morpholine or pyrrolidine (B122466) group has been shown to cause a significant decrease in biological activity, indicating the importance of both nitrogen atoms for optimal interactions. nih.gov

Role of Methyl Groups : The methyl groups on the piperazine ring can play a significant role in potency by influencing the conformation of the ring and providing beneficial steric interactions. In a study of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the piperazine series, the presence of both methyl groups was found to increase opioid receptor antagonist potency compared to analogues lacking one or both groups. acs.org However, the removal of the 3-methyl substituent from a related N-substituted 4-(3-hydroxyphenyl)piperazine still yielded compounds with antagonist activity, suggesting it is not an absolute requirement for activity but rather a potentiating feature. acs.org

The table below details the effects of structural modifications on the piperazine scaffold.

| Modification | Location | Observed Effect on Activity | Potential Rationale | Reference(s) |

| Replacement of Piperazine | Core Scaffold | Decrease | Loss of key interactions mediated by the second nitrogen atom | nih.gov |

| Substitution (e.g., Methyl) | N-4 of Piperazine | Potent Activity | Position is tolerant to substitutions for tuning properties | researchgate.net |

| Removal of 3-Methyl Group | C-3 of Piperazine/Piperidine | Potency may decrease, but activity is retained | Group enhances potency but is not essential for receptor antagonism | acs.org |

| Presence of 3- and 4-Methyl Groups | C-3 and C-4 of Piperidine | Increased Potency | Favorable steric interactions and conformational effects | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov This approach is invaluable for understanding the SAR of 3,3-dimethyl-1-(4-nitrophenyl)piperazine analogues, guiding the design of more potent compounds, and reducing the need for extensive synthesis and testing. researchgate.net

Feature Selection and Statistical Model Development

The development of a robust QSAR model is a multi-step process that begins with the selection of relevant molecular features (descriptors).

Descriptor Calculation : For a set of compounds with known biological activities, a large number of molecular descriptors are calculated using specialized software. openpharmaceuticalsciencesjournal.comresearchgate.net These descriptors quantify various aspects of the molecular structure, including constitutional properties (e.g., number of oxygen atoms, number of double bonds), topological indices, and quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment). openpharmaceuticalsciencesjournal.commdpi.comnih.gov

Feature Selection : From the large pool of calculated descriptors, it is crucial to select a small subset that has the most significant correlation with biological activity. nih.gov This step reduces model complexity and the risk of overfitting. researchgate.net Various algorithms are employed for this purpose, including genetic function approximation (GFA), stepwise regression, and ant colony optimization. nih.govnih.gov

Statistical Model Development : Once the most relevant descriptors are selected, a mathematical equation is generated to link them to the biological activity. Multiple Linear Regression (MLR) is a widely used statistical method that creates a linear equation. openpharmaceuticalsciencesjournal.comnih.gov More complex, non-linear relationships can be modeled using methods like Artificial Neural Networks (ANN). nih.gov A typical QSAR study on piperazine derivatives identified constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), number of double bonds (nDB), and number of Oxygen atoms (nO) as being vital for activity. openpharmaceuticalsciencesjournal.comscispace.com

The goal is to create a model that is not only descriptive of the existing data but also predictive for new, untested molecules. nih.gov

Validation and Predictive Power of QSAR Models for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine Analogues

A QSAR model's utility is determined by its statistical significance and predictive power, which are assessed through rigorous validation procedures.

Internal Validation : This process checks the robustness and stability of the model using the same data that was used to build it. The most common technique is the "leave-one-out" (LOO) cross-validation. openpharmaceuticalsciencesjournal.comresearchgate.net In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The results are used to calculate the cross-validated squared correlation coefficient (Q² or r²cv). A high Q² value (typically > 0.6) indicates good internal predictivity.

External Validation : This is the most critical test of a QSAR model's predictive power. The initial dataset is split into a training set (used to build the model) and a test set (which is not used in model development). biointerfaceresearch.com The developed model is then used to predict the activities of the compounds in the test set. The predictive ability is quantified by the predictive R² (R²pred). A high R²pred value demonstrates that the model can accurately predict the activity of novel compounds.

The table below shows key statistical parameters used to validate QSAR models, with typical values for a robust model based on studies of piperazine derivatives.

| Parameter | Symbol | Description | Typical Value for a Good Model | Reference(s) |

| Squared Correlation Coefficient | R² | Measures how well the model fits the training set data. | > 0.8 | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Cross-Validated R² (LOO) | Q² | Measures the internal predictive ability and robustness of the model. | > 0.6 | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Predictive R² | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.7 | openpharmaceuticalsciencesjournal.comscispace.com |

| Fischer Test Value | F | Indicates the statistical significance of the model. | High value with low p-value | openpharmaceuticalsciencesjournal.comresearchgate.net |

A study on piperazine-based renin inhibitors developed a QSAR model with an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a statistically significant and highly predictive model. openpharmaceuticalsciencesjournal.comresearchgate.net Such validated models are powerful tools for the virtual screening of new analogues of 3,3-dimethyl-1-(4-nitrophenyl)piperazine, prioritizing the synthesis of compounds with the highest predicted activity.

Conformational Rigidity and Flexibility in SAR of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

The conformational state of a molecule is a critical determinant of its interaction with biological targets. In the context of the structure-activity relationship (SAR) of 3,3-dimethyl-1-(4-nitrophenyl)piperazine, the introduction of the gem-dimethyl group at the 3-position of the piperazine ring imposes significant conformational rigidity. This rigidity, in contrast to the flexibility of the parent 1-(4-nitrophenyl)piperazine (B103982), has profound implications for its pharmacological profile.

The piperazine ring typically exists in a dynamic equilibrium of chair and boat conformations. However, the steric hindrance introduced by the two methyl groups at the same carbon atom in 3,3-dimethyl-1-(4-nitrophenyl)piperazine drastically limits this flexibility. This substitution effectively locks the piperazine ring into a preferred chair conformation, thereby reducing the number of accessible spatial arrangements for the entire molecule. The concept of utilizing conformational restriction to enhance biological activity is a well-established strategy in medicinal chemistry, as it can lead to a more defined orientation of key pharmacophoric features for optimal receptor binding. nih.gov

In the unsubstituted 1-(4-nitrophenyl)piperazine, the 4-nitrophenyl substituent can adopt either an axial or equatorial position with respect to the piperazine ring. Crystal structure analyses of various salts of 1-(4-nitrophenyl)piperazine have shown that the equatorial conformation is generally preferred. nih.gov This preference is influenced by the nature of the counter-ion and the crystal packing forces. The dynamic equilibrium between these conformers in solution allows the molecule to adapt its shape to fit into a binding pocket.

The introduction of the 3,3-dimethyl groups, however, is expected to have a significant impact on this equilibrium. The steric bulk of the gem-dimethyl group would likely create a strong preference for a specific chair conformation that minimizes steric strain. This, in turn, would influence the preferred orientation of the 1-(4-nitrophenyl) group. While direct crystallographic or solution-phase conformational studies on 3,3-dimethyl-1-(4-nitrophenyl)piperazine are not extensively reported in the reviewed literature, principles of conformational analysis suggest that the molecule would adopt a more rigid structure. This rigidity can be advantageous if the locked conformation corresponds to the bioactive conformation required for interaction with a specific biological target. Conversely, if the preferred conformation is not complementary to the binding site, a decrease in activity would be observed.

The study of conformationally restricted analogues is a powerful tool in SAR studies. By comparing the biological activity of 3,3-dimethyl-1-(4-nitrophenyl)piperazine with that of its more flexible parent compound and other analogues, researchers can infer the conformational requirements for activity. For instance, if the rigid analogue exhibits higher potency, it suggests that the receptor prefers the conformation stabilized by the gem-dimethyl substitution. This information is invaluable for the rational design of new, more potent, and selective ligands. nih.gov

The following table summarizes the observed conformations of the 4-nitrophenyl group in various salts of the parent compound, 1-(4-nitrophenyl)piperazine, as determined by X-ray crystallography. This data provides a baseline for understanding the conformational landscape that is altered by the introduction of the 3,3-dimethyl groups.

| Compound/Salt | Conformation of 4-Nitrophenyl Group | Reference |

| 4-(4-Nitrophenyl)piperazin-1-ium chloride monohydrate | Equatorial | nih.gov |

| 4-(4-Nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | Equatorial | nih.gov |

| 4-(4-Nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | Axial | nih.gov |

| 1-(4-Nitrophenyl)piperazinium 2-chlorobenzoate | Equatorial & Axial (disordered) | nih.gov |

| 1-(4-Nitrophenyl)piperazinium 2-bromobenzoate (B1222928) hemihydrate | Equatorial | nih.gov |

| 1-(4-Nitrophenyl)piperazinium 2-iodobenzoate (B1229623) hemihydrate | Equatorial | nih.gov |

The data indicates that while an equatorial orientation is more common for the 4-nitrophenyl group in the unsubstituted piperazine ring, an axial conformation is also possible. nih.gov The conformational rigidity imposed by the 3,3-dimethyl substitution in 3,3-dimethyl-1-(4-nitrophenyl)piperazine would be expected to favor one of these orientations more definitively, thus providing a valuable probe for understanding the geometric requirements of its biological target.

Mechanistic Investigations at the Molecular and Cellular Level Pre Clinical, Non Human Models

Biochemical Assay Development for Studies on 1-(4-Nitrophenyl)piperazine (B103982) Derivatives

Biochemical assays are fundamental in elucidating the molecular mechanisms of action of novel compounds. For derivatives of 1-(4-nitrophenyl)piperazine, these assays have primarily focused on enzyme inhibition and receptor binding to identify and characterize their biological targets.

Enzyme Kinetic Studies (e.g., Inhibition or Activation of Specific Enzymes in Cell-Free Systems)

Derivatives of the 1-(4-nitrophenyl)piperazine scaffold have been investigated as inhibitors of various enzymes. A notable example is their activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis.

A study on a series of 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. The most potent compound in this series, which featured an indole (B1671886) moiety, was subjected to kinetic analysis to determine its mechanism of inhibition. The results indicated a mixed-type inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

Table 1: Enzyme Inhibition Data for a Potent 4-Nitrophenylpiperazine Derivative

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| 4l (indole derivative) | Tyrosinase | 72.55 | Mixed |

Data from a study on 4-nitrophenylpiperazine derivatives, not 3,3-Dimethyl-1-(4-nitrophenyl)piperazine.

Receptor Binding Assays (e.g., Competition Binding Studies with Recombinant Receptors)

Competitive binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. N-phenylpiperazine analogues, a class to which 1-(4-nitrophenyl)piperazine belongs, are well-known for their interaction with dopamine (B1211576) receptors.

Studies on various N-phenylpiperazine analogs have utilized competitive radioligand binding techniques to assess their affinity for D2 and D3 dopamine receptors. These assays typically involve incubating the compound of interest with cell membranes expressing the recombinant receptor in the presence of a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity. For instance, certain N-phenylpiperazine analogs have shown high affinity and selectivity for the D3 dopamine receptor over the D2 subtype.

In a different context, 1-(4-nitrophenyl)piperazine has been used as a starting material for the synthesis of novel compounds that were later evaluated for their anticancer potential. Molecular docking studies, which computationally simulate the binding of a ligand to a receptor, suggested that derivatives could bind to the human estrogen receptor alpha (hERα), a key target in breast cancer therapy. While not a direct binding assay, these in silico methods provide valuable insights into potential receptor interactions and guide the design of wet-lab binding studies.

Table 2: Receptor Binding Profile for Representative N-Phenylpiperazine Analogs

| Compound Series | Target Receptor | Binding Affinity (Ki) | Selectivity |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 Dopamine Receptor | 1.4–43 nM | 67–1831-fold vs. D2 |

| 4-thiazolyl-4-ylbenzamide N-phenylpiperazines | D3 Dopamine Receptor | 2.5–31 nM | 73–1390-fold vs. D2 |

Data from a study on N-phenylpiperazine analogs, not 3,3-Dimethyl-1-(4-nitrophenyl)piperazine.

Cellular Permeability and Subcellular Localization Studies (in in vitro Cell Lines)

While specific studies on the cellular permeability and subcellular localization of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine are not available, the general properties of related nitroaromatic and piperazine-containing compounds can offer some predictions.

In Vitro Cell Line Uptake and Efflux Mechanisms

The uptake and efflux of a compound across the cell membrane are critical determinants of its intracellular concentration and, consequently, its biological activity. For compounds like 1-(4-nitrophenyl)piperazine derivatives, their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, would govern their ability to permeate cell membranes. The presence of the nitro group, an electron-withdrawing moiety, and the basic piperazine (B1678402) ring will influence these properties.

Nitroimidazoles, which share the nitroaromatic feature, are known to diffuse freely into cells. It is plausible that nitrophenylpiperazines would also exhibit some degree of passive diffusion. However, the piperazine moiety could also make them substrates for active transport mechanisms, including uptake and efflux transporters. Further research using cell lines such as Caco-2 or MDCK, which are standard models for studying drug permeability, would be necessary to determine the specific mechanisms for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine.

Intracellular Distribution and Compartmentalization

Once inside a cell, a compound's distribution to various organelles is governed by its physicochemical properties. The subcellular localization can significantly impact its mechanism of action. For instance, compounds targeting nuclear receptors would need to accumulate in the nucleus, while those affecting mitochondrial function would need to localize to the mitochondria.

The basic nature of the piperazine ring could lead to the sequestration of 1-(4-nitrophenyl)piperazine derivatives in acidic organelles such as lysosomes. This phenomenon, known as lysosomotropism, has been observed for many basic compounds. The specific localization would need to be determined experimentally using techniques like fluorescence microscopy with a fluorescently tagged analog or subcellular fractionation followed by quantification of the compound in different cellular compartments.

Interactions with Biological Macromolecules in Model Systems

The biological effects of a compound are often mediated by its direct interaction with macromolecules like proteins and nucleic acids.

Research has shown that the parent compound, 1-(4-nitrophenyl)piperazine (NPP), can interact with synthetic host molecules that mimic biological cavities. Specifically, its inclusion behavior with 4-sulfonatocalix[n]arenes (SCXn), which are water-soluble macrocycles, has been studied. These studies, using UV and fluorescence spectroscopy, demonstrated that NPP can form host-guest complexes with SCXn, indicating its ability to participate in non-covalent interactions such as π-π stacking and hydrophobic interactions. This suggests that the nitrophenyl and piperazine moieties can engage in binding with complementary pockets in biological macromolecules.

While direct studies on the interaction of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine with proteins or DNA are lacking, the findings for the parent compound suggest that it could bind to proteins with suitable hydrophobic and aromatic pockets. The addition of the dimethyl groups on the piperazine ring would increase the steric bulk and lipophilicity of the molecule, which could influence its binding affinity and selectivity for different macromolecules compared to the unsubstituted parent compound.

DNA/RNA Binding Studies (e.g., Biophysical Characterization)

The interaction with nucleic acids is a key mechanism for many anticancer agents. For nitroaromatic compounds, the nitro group can be crucial for such interactions, particularly under hypoxic conditions often found in tumor microenvironments. Research on a novel nitro-substituted heterocyclic compound, 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride (NBQ-91), has shown that the nitro-functionality is essential for its covalent binding to DNA upon reduction. nih.gov In the absence of the nitro group, as seen in its analogue BQ-106, this covalent binding does not occur, although noncovalent interactions are similar for both compounds. nih.gov This suggests that the nitro group on the phenyl ring of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine could be a critical feature for its potential activity.

Furthermore, studies on other phenylpiperazine derivatives have demonstrated their ability to interact with DNA. For example, a series of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety were investigated for their DNA binding capabilities through molecular docking and fluorescence spectroscopy. nih.govmdpi.com These studies revealed that the compounds could bind to the minor groove of DNA. nih.govmdpi.com The phenylpiperazine portion of these molecules was observed to intercalate between DNA bases, engaging in π-π stacking interactions. nih.gov

One particularly active compound from this series, BS230, which features a dichlorophenylpiperazine group, was calculated to have a strong binding affinity to DNA. nih.govmdpi.com

Table 1: Calculated DNA Binding Energies for a Phenylpiperazine Derivative

| Compound | Calculated Binding Free Energy (ΔGbinding) to DNA (kJ/mol) |

|---|---|

| BS230 | -63.2 |

This table is based on data from molecular docking studies on a related phenylpiperazine derivative, not 3,3-Dimethyl-1-(4-nitrophenyl)piperazine. nih.gov

Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., ITC, SPR, MST)

Direct biophysical characterization of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST) is not documented in the available literature. However, the general principles of these techniques highlight their utility in drug discovery for quantifying the interactions between small molecules and their protein targets.

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). nih.gov SPR is a powerful method for characterizing the kinetics of small molecule binding to proteins in real-time, yielding association and dissociation rate constants. researchgate.netacs.org

While specific data for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine is absent, molecular docking studies on related phenylpiperazine derivatives suggest potential protein targets. For instance, the aforementioned 1,2-benzothiazine derivatives were shown to bind to the DNA-Topoisomerase II (Topo II) complex. nih.govmdpi.com Topo II is a critical enzyme in managing DNA topology and a validated target for anticancer drugs. The phenylpiperazine moiety of these compounds was implicated in interactions with amino acid residues within the nucleic acid-binding domain of the protein. nih.gov

Table 2: Calculated Binding Energies of a Phenylpiperazine Derivative to Topoisomerase IIα

| Compound | Calculated Binding Free Energy (ΔGbinding) to Topoisomerase IIα (kJ/mol) |

|---|---|

| BS230 | -66.6 |

| Etoposide (Reference Drug) | -44.6 |

This table presents data from molecular docking simulations for a related phenylpiperazine derivative, BS230, compared to a known Topo II inhibitor, etoposide. It does not represent experimental data for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine. nih.govmdpi.com

Modulation of Cellular Pathways and Processes (in in vitro Cell Lines)

The arylpiperazine scaffold is a component of various biologically active compounds, and its derivatives have been shown to influence key cellular processes, particularly in cancer cell lines. nih.govmdpi.com

Effects on Signal Transduction Cascades in Defined Cell Systems

Phenylpiperazine derivatives have been reported to modulate signaling pathways that are crucial for cancer cell survival and proliferation. For example, the antihypertensive drug Doxazosin, which contains an arylpiperazine structure, has demonstrated antiproliferative effects by inhibiting the PKB/AKT signaling pathway, a central node in cell survival and growth. mdpi.com While not directly studying 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, these findings suggest that compounds of this class could potentially interfere with critical pro-survival signaling cascades in cancer cells.

Impact on Specific Cellular Events (e.g., Cell Proliferation, Differentiation in in vitro Models)

The cytotoxic and antiproliferative effects of phenylpiperazine derivatives have been evaluated in various cancer cell lines. Novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) precursor were tested against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov One of the most active compounds, a thiourea derivative (compound 5a), was found to induce apoptosis and DNA fragmentation. nih.gov Furthermore, it was observed to inhibit cell cycle progression, leading to an accumulation of cells in the G1 or S phases. nih.gov

Similarly, a library of naftidopidil-based arylpiperazine derivatives exhibited significant cytotoxic activities against prostate cancer cell lines, with some compounds being more active than the reference drugs. nih.gov Structure-activity relationship (SAR) studies on a set of arylpiperazine derivatives indicated that a phenyl ring at the 4-position of the piperazine ring, as is present in 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, was associated with strong cytotoxic activity against LNCaP cells. nih.gov

The 1,2-benzothiazine derivatives with a phenylpiperazine moiety also showed potent cytotoxic activity against the MCF7 breast cancer cell line, with the activity of some compounds being comparable to the standard anticancer drug doxorubicin. mdpi.com

Table 3: Cytotoxic Activity of a Related Phenylpiperazine Derivative (BS230) in Breast Cancer Cells

| Cell Line | Compound | IC50 (µM) after 72h |

|---|---|---|

| MCF7 (Breast Adenocarcinoma) | BS230 | 1.8 ± 0.1 |

| MCF7 (Breast Adenocarcinoma) | Doxorubicin (Reference) | 1.0 ± 0.1 |

| MCF10A (Non-cancerous Breast) | BS230 | 4.8 ± 0.2 |

| MCF10A (Non-cancerous Breast) | Doxorubicin (Reference) | 1.9 ± 0.1 |

This table shows the half-maximal inhibitory concentration (IC50) for a related phenylpiperazine derivative, BS230, in a cancerous and a non-cancerous cell line, compared to doxorubicin. This data does not correspond to 3,3-Dimethyl-1-(4-nitrophenyl)piperazine. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 3,3 Dimethyl 1 4 Nitrophenyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure and studying the dynamic behavior of molecules in solution. For substituted piperazines, NMR is crucial for understanding the conformation of the six-membered ring, the orientation of its substituents, and the energetic barriers associated with conformational changes. researchgate.net

The conformational flexibility of the piperazine (B1678402) ring, which can adopt chair, boat, or twist-boat conformations, is significantly influenced by its substituents. In N-acylated piperazines, for instance, the analysis is complicated by the restricted rotation around the amide C-N bond, leading to the presence of different rotamers in solution. nih.gov Temperature-dependent NMR experiments are often employed to study these dynamic processes. By observing the coalescence of NMR signals as the temperature changes, researchers can calculate the activation energy barriers (ΔG‡) for phenomena like ring inversion and amide bond rotation, which typically range from 56 to 80 kJ mol⁻¹ for N-benzoylated piperazines. researchgate.netnih.gov The presence of a bulky group like the 4-nitrophenyl substituent can flatten the piperazine ring, altering the bond angles at the nitrogen atom. nih.govrsc.org

2D NMR Techniques (e.g., NOESY, COSY) for Detailed Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing detailed structural insights.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. A H,H-COSY spectrum of a piperazine derivative would reveal the coupling between protons within the same CH₂ group (geminal coupling) and between protons on adjacent CH₂ groups (vicinal coupling). This helps to trace the connectivity of the atoms within the piperazine ring. For example, in a mono-substituted piperazine, COSY spectra can show the independent coupling networks of the two NCH₂ groups adjacent to the amide and the two NCH₂ groups next to the amine. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei. This is particularly useful for determining the stereochemistry and conformation of the piperazine ring. For instance, NOESY can distinguish between axial and equatorial protons and determine the orientation (axial or equatorial) of the 4-nitrophenyl substituent relative to the piperazine ring. researchgate.net

The table below illustrates the kind of data that would be obtained from a 2D NMR analysis for a substituted piperazine.

| Proton Pair | COSY Correlation | NOESY Correlation | Inferred Structural Information |

| H-2ax, H-2eq | Strong | Strong | Geminal protons on the same carbon. |

| H-2ax, H-3ax | Strong | Strong | Diaxial relationship, confirming chair conformation. |

| H-2eq, H-3eq | Strong | Medium | Diequatorial relationship. |

| Phenyl-H, H-2ax/eq | None | Present | Proximity of phenyl ring to piperazine ring protons. |

X-ray Crystallography of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine and its Co-Crystals

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular conformation and the interactions that stabilize the crystal lattice.

Solid-State Conformation and Intermolecular Interactions

Studies on salts of the parent compound, 1-(4-nitrophenyl)piperazine (B103982), reveal critical details about its solid-state structure. The piperazinium ring typically adopts a stable chair conformation. The 4-nitrophenyl substituent can be found in either an axial or an equatorial position, with the equatorial conformation being more common. nih.govnih.gov The specific orientation is influenced by the nature of the counter-ion and the packing forces within the crystal. nih.govnih.gov

The crystal structures are stabilized by a network of intermolecular interactions:

Hydrogen Bonds: In piperazinium salts, strong N-H···O hydrogen bonds are ubiquitously formed between the protonated piperazine nitrogen and an acceptor atom on the anion (e.g., a carboxylate oxygen). nih.govnih.gov In hydrated crystals, water molecules often act as bridges, forming O-H···O and N-H···O hydrogen bonds that link cations and anions into complex networks. nih.gov

π–π Stacking: Interactions between the aromatic rings of the 4-nitrophenyl group and the anion can also play a significant role in stabilizing the crystal packing. nih.gov

C-H···π Interactions: Weaker interactions, such as a hydrogen from a piperazine C-H bond donating to the π-system of an aromatic ring, are also observed. nih.gov

The table below summarizes typical crystallographic data observed for salts of 1-(4-nitrophenyl)piperazine.

| Parameter | Observation in 1-(4-nitrophenyl)piperazine Salts | Reference |

| Crystal System | Monoclinic, Triclinic | nih.govnih.gov |

| Space Group | P2₁/c, P-1 | nih.govnih.gov |

| Piperazine Conformation | Chair | nih.govnih.gov |

| 4-Nitrophenyl Position | Typically equatorial, sometimes axial | nih.govnih.gov |

| Primary Interactions | N-H···O hydrogen bonds, π–π stacking, C-H···π interactions | nih.govnih.gov |

| Dihedral Angle (Piperazine/Phenyl) | Varies (e.g., 36.83° to 62.4°) depending on axial/equatorial position | nih.gov |

Crystal Engineering and Polymorphism Research

Crystal engineering involves the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. In the context of piperazine derivatives, this is often achieved by forming salts (co-crystals) with various organic acids. The choice of the counter-ion (anion) can systematically alter the crystal packing, solubility, and other physicochemical properties of the active molecule.

Research on 1-(4-nitrophenyl)piperazine has shown that using different benzoate (B1203000) anions (e.g., salicylate, 4-fluorobenzoate, 3,5-dinitrobenzoate) results in distinct crystal structures with different hydrogen-bonding motifs and packing arrangements. nih.gov For instance, some salts crystallize as hydrates, where water molecules are integral to the supramolecular assembly. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research. Different polymorphs can have different stabilities and properties. In some reported structures of 1-(4-nitrophenyl)piperazine salts, disorder is observed, where the nitrophenyl group or even the entire cation occupies multiple positions within the crystal lattice. nih.govnih.gov This highlights the conformational flexibility of the molecule and the subtle energy differences between various solid-state arrangements.

Mass Spectrometry for Metabolite Identification and Interaction Profiling in Model Systems

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for metabolism studies and for profiling molecular interactions. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, provide highly accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites. osti.gov

In a typical workflow to study the metabolism of a compound like 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, the compound would be incubated in a model system (e.g., liver microsomes). The resulting mixture is then analyzed by LC-MS/MS. nih.gov The LC separates the parent compound from its metabolites, and the MS provides data for their identification.

Metabolite identification relies on several key pieces of information:

Accurate Mass: The high-resolution mass of a potential metabolite allows for the prediction of its molecular formula.

Retention Time: The time at which a metabolite elutes from the LC column provides chromatographic evidence.

Tandem MS (MS/MS): The parent ion of a suspected metabolite is isolated and fragmented. The resulting fragmentation pattern serves as a "fingerprint" that can be used to elucidate its structure. Common metabolic transformations for piperazine-containing compounds include oxidation (hydroxylation), N-dealkylation, and reduction of the nitro group.

The table below shows hypothetical metabolites of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine and the mass shifts that would be observed.

| Metabolic Reaction | Structural Change | Mass Change | Hypothetical Metabolite Formula |

| Hydroxylation | Addition of -OH group to phenyl or piperazine ring | +15.9949 Da | C₁₂H₁₇N₃O₃ |

| Nitro Reduction | -NO₂ group becomes -NH₂ group | -30.0106 Da | C₁₂H₁₉N₃ |

| N-Oxidation | Addition of Oxygen to a piperazine Nitrogen | +15.9949 Da | C₁₂H₁₇N₃O₃ |

| Ring Opening | Cleavage of the piperazine ring | Variable | Variable |

High-Resolution Mass Spectrometry for Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of synthesized compounds like 3,3-Dimethyl-1-(4-nitrophenyl)piperazine and its derivatives. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule and its fragments with high confidence. ijpsm.com Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are particularly powerful for analyzing complex mixtures and identifying metabolites or derivatives. ijpsm.commdpi.com

In the characterization of piperazine derivatives, HRMS combined with tandem mass spectrometry (MS/MS) reveals specific fragmentation patterns that serve as a structural fingerprint. For phenylpiperazines, common fragmentation pathways involve cleavage of the piperazine ring. For instance, in the MS/MS spectrum of 1-(4-bromophenyl)piperazine, a key fragment is observed at m/z 120.0813, corresponding to the loss of a C2H4N fragment from the piperazine ring and the bromine from the phenyl ring. nih.gov Another common pattern for phenylpiperazine derivatives is a neutral loss of m/z 43, corresponding to a C2H3N fragment. mdpi.com

For 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, the molecular formula is C12H17N3O2, with a calculated exact mass of 235.1321 g/mol . HRMS analysis would confirm this elemental composition. The fragmentation in MS/MS would likely be initiated by cleavage of the piperazine ring, influenced by the gem-dimethyl substitution. A proposed fragmentation pattern would involve the characteristic cleavages of the piperazine moiety.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₂H₁₈N₃O₂⁺ | 236.1394 | Protonated parent molecule |

| [M-CH₃]⁺ | C₁₁H₁₄N₃O₂⁺ | 220.1081 | Loss of a methyl group |

| [C₈H₈NO₂]⁺ | 4-nitrophenyl-ethenyl fragment | 150.0550 | Cleavage of the piperazine C-N bond |

| [C₆H₄NO₂]⁺ | 4-nitrophenyl cation | 122.0237 | Cleavage of the C-N bond linking the rings |

| [C₆H₁₄N₂]⁺ | 3,3-dimethylpiperazine fragment | 114.1151 | Cleavage of the C-N bond linking the rings |

This detailed fragmentation data, obtainable through HRMS, is crucial for unequivocally identifying the compound and distinguishing it from isomeric impurities or degradation products during synthesis and analysis. nih.govrsc.org

MS-Based Proteomics for Target Identification in Model Systems

Mass spectrometry-based proteomics is a powerful suite of techniques used to identify and quantify proteins on a large scale, making it a cornerstone of modern biomedical research. nih.gov One of its key applications is the identification of molecular targets of bioactive small molecules. nih.gov If 3,3-Dimethyl-1-(4-nitrophenyl)piperazine were investigated for biological activity, MS-based proteomics could be employed to elucidate its protein interaction partners in model systems like cell lysates or tissues.

A common strategy is affinity-based protein profiling. This involves chemically modifying the small molecule to create a "bait" that can be immobilized on a solid support (e.g., beads). This bait is then incubated with a protein mixture. Proteins that bind to the small molecule are "pulled down," isolated, and subsequently identified using mass spectrometry.

The typical workflow is as follows:

Protein Digestion: The captured proteins are digested into smaller peptides using an enzyme like trypsin. mdpi.com

LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov

Peptide Sequencing: In the mass spectrometer, peptides are first measured for their mass-to-charge ratio (MS1 scan). Selected peptides are then isolated and fragmented to produce a product ion spectrum (MS2 scan). This fragmentation pattern provides sequence information. nih.gov

Database Searching: The experimental MS/MS spectra are matched against theoretical spectra generated from protein sequence databases. This allows for the identification of the peptides and, by extension, the proteins they originated from. mdpi.com

By comparing the proteins captured by the 3,3-Dimethyl-1-(4-nitrophenyl)piperazine bait to those captured in a control experiment (e.g., using beads without the bait), specific binding partners can be identified with high confidence. This approach can reveal the direct molecular targets of a compound, providing critical insights into its mechanism of action.

Vibrational Spectroscopy (Infrared, Raman) for Structural and Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and intermolecular interactions of a compound. scispace.com These methods are non-destructive and can provide a unique vibrational fingerprint for a molecule like 3,3-Dimethyl-1-(4-nitrophenyl)piperazine.

Analysis of Functional Group Vibrations and Hydrogen Bonding Networks

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectrum for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine would be dominated by vibrations associated with its key functional groups: the nitrophenyl ring and the dimethyl-piperazine moiety. scispace.com

Nitrophenyl Group: The nitro group (–NO₂) gives rise to strong, characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration typically appears in the 1500–1560 cm⁻¹ region, while the symmetric stretching is found between 1300–1370 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. scispace.com

Piperazine Ring: The piperazine ring exhibits C-H stretching vibrations from its methylene (B1212753) groups, typically in the 2800–3000 cm⁻¹ range. The gem-dimethyl groups at the C-3 position would show characteristic symmetric and asymmetric C-H stretching and bending vibrations. The C-N stretching vibrations of the tertiary amines in the ring are expected in the 1100-1250 cm⁻¹ region. scispace.com

Hydrogen Bonding: In the solid state or in complexes, the piperazine nitrogen can act as a hydrogen bond acceptor. nih.gov In salts or co-crystals where the secondary amine of a related piperazine is protonated, a broad N-H⁺ stretching band can be observed, often centered around 2400-2700 cm⁻¹. nih.govresearchgate.net Although 3,3-Dimethyl-1-(4-nitrophenyl)piperazine has no N-H donor, interactions with hydrogen-bond-donating solvents or co-formers could lead to shifts in the vibrational frequencies of the piperazine ring and the nitro group, indicating the formation of hydrogen bonds.

Table 2: Predicted Vibrational Frequencies for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| Aromatic C-H Stretch | Phenyl Ring | 3050 - 3100 | IR, Raman | scispace.com |

| Asymmetric CH₃ Stretch | Methyl Groups | ~2960 | IR, Raman | scispace.com |

| Asymmetric CH₂ Stretch | Piperazine Ring | ~2945 | IR, Raman | scispace.com |

| Symmetric CH₂ Stretch | Piperazine Ring | ~2830 | IR, Raman | scispace.com |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | IR | chemicalbook.com |

| C=C Ring Stretch | Phenyl Ring | 1475 - 1600 | IR, Raman | scispace.com |

| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 | IR | chemicalbook.com |

| C-N Stretch | Aryl-N | 1250 - 1350 | IR | scispace.com |

| C-N Stretch | Aliphatic-N | 1100 - 1250 | IR | scispace.com |

Note: These are predicted values based on data for structurally similar compounds.

Detection of Conformational Changes Upon Ligand-Target Binding

Vibrational spectroscopy is highly sensitive to the local chemical environment and molecular conformation. When a ligand like 3,3-Dimethyl-1-(4-nitrophenyl)piperazine binds to a biological target such as a protein or enzyme, its conformation may be constrained or altered. This change in geometry, along with new intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in the binding pocket, can lead to detectable shifts in its vibrational spectrum.

For example, the piperazine ring typically exists in a chair conformation. researchgate.net Binding to a target could force it into a less stable boat or twist-boat conformation. Such a change would alter the vibrational frequencies of the C-H and C-N bonds within the ring. Similarly, the dihedral angle between the phenyl ring and the piperazine ring could change upon binding, affecting the conjugation and thus the vibrational modes of the aromatic system.

By monitoring the IR or Raman spectrum of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine in the presence and absence of its putative target, one could identify specific bands that shift in frequency or change in intensity. These spectral changes provide direct evidence of binding and can offer clues about which parts of the molecule are involved in the interaction. For instance, a shift in the NO₂ stretching frequencies would suggest that the nitrophenyl group is directly involved in the binding interface, perhaps through hydrogen bonding or electrostatic interactions. This label-free approach provides valuable structural information on ligand-target complexes.

Applications of 3,3 Dimethyl 1 4 Nitrophenyl Piperazine in Chemical Biology and Research Tools

Development as a Molecular Probe for Specific Biological Targets

Currently, there is a lack of specific, publicly available research detailing the development of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine as a molecular probe for defined biological targets. While the broader class of nitrophenylpiperazine derivatives has been explored for biological activity, the unique contributions of the 3,3-dimethyl substitution pattern in the context of molecular probe development have not been elucidated in published literature. The design of a molecular probe typically involves iterative chemical modifications to optimize affinity, selectivity, and reporting capabilities for a specific biological macromolecule. Without experimental data on the binding properties and functional effects of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, its potential as a molecular probe remains speculative.

Utility in Target Deconvolution and Pathway Elucidation in Academic Research

The application of 3,3-Dimethyl-1-(4-nitrophenyl)piperazine in target deconvolution and pathway elucidation efforts within academic research has not been documented in peer-reviewed studies. Target deconvolution strategies are employed to identify the specific molecular targets of a bioactive compound, often following a phenotypic screen. These methods can range from affinity chromatography to computational modeling. As there are no reports of significant biological activity for 3,3-Dimethyl-1-(4-nitrophenyl)piperazine, it has not been a candidate for such mechanistic investigations. Consequently, its role in clarifying cellular pathways is also undefined.

Integration into High-Throughput Screening Libraries for Fundamental Biological Research